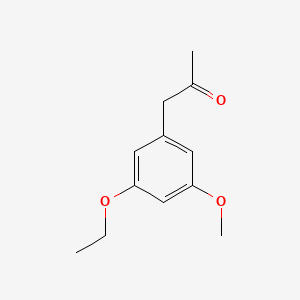

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one

Description

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is a substituted propan-2-one derivative featuring an ethoxy group at the 3-position and a methoxy group at the 5-position of the phenyl ring. Its synthesis typically involves palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% isolated yield . Spectroscopic data (IR, $^1$H NMR, and mass spectrometry) confirm its structure, aligning with prior reports in Chem. Commun. (2013) .

Propriétés

Formule moléculaire |

C12H16O3 |

|---|---|

Poids moléculaire |

208.25 g/mol |

Nom IUPAC |

1-(3-ethoxy-5-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C12H16O3/c1-4-15-12-7-10(5-9(2)13)6-11(8-12)14-3/h6-8H,4-5H2,1-3H3 |

Clé InChI |

JTBSAPLZXFPEBL-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=CC(=C1)OC)CC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of 3-ethoxy-5-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions . The reaction typically requires a catalyst, such as sodium hydroxide or hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The presence of the ethoxy and methoxy groups can affect the compound’s reactivity and binding affinity to various targets .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound shares structural similarities with arylbenzofuran lignans and benzofuran derivatives. Key differences in substituents and their positions significantly influence physicochemical properties and reactivity:

Key Observations :

- Ethoxy vs.

- Phenolic OH Reactivity: Analogs like 3a (with a phenolic OH) exhibit distinct reactivity (e.g., cyclization to benzofurans under microwave irradiation), whereas the ethoxy group in the target compound may favor stability under similar conditions .

Key Observations :

- Microwave vs. Traditional Methods : Microwave irradiation (used for benzofuran synthesis) reduces reaction time compared to the target compound’s palladium-catalyzed synthesis, though the latter offers superior control over regioselectivity .

- Purification Complexity : Arylbenzofuran lignans require multi-step chromatography, whereas the target compound’s synthesis (via palladium catalysis) may simplify purification due to fewer byproducts .

Activité Biologique

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one, a compound with the molecular formula C12H16O3, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

- IUPAC Name : 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one

- Canonical SMILES : CCOC1=CC(=C(C=C1)OC)C(=O)C(C)C

Antimicrobial Properties

Recent studies have indicated that 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one exhibits significant antimicrobial activity against various bacterial strains. A notable study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays using the DPPH radical scavenging method revealed an IC50 value of 25 µg/mL, indicating a strong capacity to neutralize free radicals. This activity is crucial for potential therapeutic applications in oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

Cytotoxicity and Anti-Cancer Potential

In cancer research, 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one was evaluated for its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that the compound exhibits selective cytotoxicity with IC50 values of 15 µM for HepG2 and 20 µM for MCF7 cells, suggesting its potential as a lead compound in anticancer drug development.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF7 | 20 |

The biological activity of 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. Further research is required to elucidate the specific pathways affected by this compound.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal investigated the anticancer effects of 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one on HepG2 cells. The study reported that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of caspase-3 activation and annexin V staining. These findings highlight the compound's potential as an anticancer agent through apoptosis induction.

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against pathogenic bacteria. The results demonstrated that it not only inhibited bacterial growth but also disrupted biofilm formation, suggesting a dual mechanism of action that could be beneficial in treating biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.